1-Bromo-4-isobutylbenzene

Suzuki-Miyaura coupling vinyl arene synthesis palladium catalysis

1-Bromo-4-isobutylbenzene is a para-substituted aryl bromide with the molecular formula C10H13Br and a molecular weight of 213.11 g/mol. It is characterized by a bromine atom and an isobutyl group in the para position of the benzene ring.

Molecular Formula C10H13B
Molecular Weight 213.11 g/mol
CAS No. 2051-99-2
Cat. No. B1275543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-isobutylbenzene
CAS2051-99-2
Molecular FormulaC10H13B
Molecular Weight213.11 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)Br
InChIInChI=1S/C10H13Br/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3
InChIKeyBVBHVVRVSMBCPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-isobutylbenzene (CAS 2051-99-2): Baseline Physicochemical and Procurement Profile


1-Bromo-4-isobutylbenzene is a para-substituted aryl bromide with the molecular formula C10H13Br and a molecular weight of 213.11 g/mol [1]. It is characterized by a bromine atom and an isobutyl group in the para position of the benzene ring . The compound is a clear, colorless to pale yellow liquid with a density of 1.24–1.26 g/cm³ and a boiling point of 237 °C at 760 mmHg (or 97–98 °C at 5 Torr) . It is primarily utilized as a building block in organic synthesis, with particular utility in palladium-catalyzed cross-coupling reactions and as an intermediate in the preparation of pharmaceutical agents [2].

Why Generic Substitution Fails for 1-Bromo-4-isobutylbenzene: The Criticality of Substituent Architecture


Generic substitution of 1-bromo-4-isobutylbenzene with other para-alkylbromobenzenes or with the corresponding chloro analog is not interchangeable without altering reaction outcomes. The specific steric profile of the isobutyl group, compared to linear n-butyl or bulkier tert-butyl analogs, modulates the reactivity in transition-metal-catalyzed cross-couplings and influences the physical properties of both the starting material and the downstream products [1]. Furthermore, the bromine atom provides a distinct leaving group ability and activation barrier relative to chlorine, directly impacting catalytic cycle efficiency and overall yield [2]. These quantifiable differences underscore the necessity of selecting the precise compound to ensure reproducibility and achieve target performance metrics in a given synthetic sequence.

Quantitative Evidence Guide for 1-Bromo-4-isobutylbenzene: Validated Performance in Cross-Coupling and Downstream Utility


Demonstrated 89% Yield in Suzuki-Miyaura Cross-Coupling to 4-Isobutylstyrene

1-Bromo-4-isobutylbenzene exhibits high efficiency as an electrophilic partner in Suzuki-Miyaura cross-couplings. In a validated protocol, its reaction with vinylboronic acid pinacol ester under optimized conditions (85 °C, 24 h) reliably produces 4-isobutylstyrene with an average yield of 89% on a 5 mmol scale [1]. This yield is notably higher than those typically reported for many unactivated aryl bromides under comparable conditions and underscores the beneficial electronic and steric contribution of the para-isobutyl substituent in facilitating the transmetalation and reductive elimination steps. Alternative synthetic routes to 4-isobutylstyrene, such as Wittig olefination of aldehydes, suffer from poor atom economy and the generation of stoichiometric triphenylphosphine oxide waste, making this catalytic route both more efficient and greener [1].

Suzuki-Miyaura coupling vinyl arene synthesis palladium catalysis bora-NSAID

Comparative Reactivity Advantage vs. Chloro Analog in Pd-Catalyzed Cyanation

In a head-to-head comparison under identical palladium-catalyzed cyanation conditions (140 °C, 20 h), 1-bromo-4-isobutylbenzene and its chloro counterpart both afford the desired nitrile product. The reaction with the bromo substrate proceeds with a 96% isolated yield, while the chloro substrate gives a 97% yield [1]. While both yields are excellent, this demonstrates that the bromo compound is a highly competent electrophile in this transformation, achieving parity with the less reactive but often less expensive chloro derivative. The use of the bromo compound may be advantageous in cases where a milder catalyst system or lower reaction temperature is desired, as aryl bromides generally undergo oxidative addition more readily than aryl chlorides.

palladium catalysis cyanation aryl halide reactivity ibuprofen synthesis

Unique Utility in the Synthesis of Bora-Ibuprofen, a Boron-Containing NSAID Derivative

1-Bromo-4-isobutylbenzene serves as the essential starting material for a two-step benchtop synthesis of bora-ibuprofen, a novel boron-containing non-steroidal anti-inflammatory drug (NSAID) derivative [1]. The sequence involves a Suzuki-Miyaura cross-coupling to generate 4-isobutylstyrene, followed by a copper-catalyzed regioselective boracarboxylation to install the α-aryl-β-boryl-propionic acid pharmacophore. This specific reactivity is enabled by the isobutyl substituent, which is a key structural feature of the ibuprofen core. Closely related para-alkylbromobenzenes, such as 1-bromo-4-tert-butylbenzene, do not lead to the ibuprofen scaffold and are instead used for the synthesis of other compound classes (e.g., cannabinoid analogs) [2]. This specific downstream utility in generating a pharmacologically relevant boron-functionalized drug candidate is a strong differentiator.

bora-NSAID boracarboxylation drug discovery CO2 fixation

Distinct Physical Property Profile vs. 1-Bromo-4-tert-butylbenzene

The physical properties of 1-bromo-4-isobutylbenzene differ measurably from those of its tert-butyl isomer, reflecting the impact of alkyl chain branching on intermolecular forces. The target compound has a reported density of 1.24–1.26 g/cm³ and a boiling point of 237 °C at 760 mmHg . In contrast, 1-bromo-4-tert-butylbenzene exhibits a density of 1.2–1.23 g/cm³ and a boiling point of 232 °C at 760 mmHg . While these differences may appear modest, they can be significant for processes involving precise volumetric dispensing, separation by distillation, or handling in automated synthesis platforms. Furthermore, the melting point of the target compound is significantly lower (-49.68 °C) compared to the tert-butyl analog (13–16 °C), which may affect storage and handling protocols .

physicochemical properties density boiling point procurement

High-Impact Application Scenarios for 1-Bromo-4-isobutylbenzene in R&D and Industrial Synthesis


Synthesis of 4-Isobutylstyrene as a Key Intermediate for Functionalized Polymers and Pharmaceuticals

Procure 1-bromo-4-isobutylbenzene for the reliable, high-yielding (89%) synthesis of 4-isobutylstyrene via Suzuki-Miyaura cross-coupling with vinylboronic acid pinacol ester [1]. This vinyl arene is a critical monomer for specialty polymers and a versatile intermediate for further functionalization, including hydroboration, epoxidation, and hetero(element)carboxylation. The established protocol enables benchtop scale-up to multi-gram quantities without the need for air-free glovebox techniques [1].

Precursor to Boron-Containing Drug Candidates (e.g., Bora-Ibuprofen)

Utilize 1-bromo-4-isobutylbenzene as the starting point for the synthesis of novel bora-NSAIDs [1]. The compound's isobutyl group directly mirrors the substitution pattern of ibuprofen, allowing for the creation of boron-functionalized analogs with potential improved pharmacokinetic or binding properties. The two-step catalytic sequence (Suzuki coupling then boracarboxylation) provides an overall yield of 59% for bora-ibuprofen and can be adapted to generate other α-aryl-β-boryl-propionic acids [1].

Building Block for Palladium-Catalyzed C-C Bond Formation (Suzuki, Negishi, Cyanation)

Employ 1-bromo-4-isobutylbenzene as a high-performance electrophile in diverse palladium-catalyzed cross-coupling manifolds. Its reactivity profile has been quantitatively validated in both Suzuki-Miyaura (89% yield) and cyanation (96% yield) reactions [1][2]. This makes it a versatile building block for constructing complex biaryl and alkyl-aryl architectures in medicinal chemistry and agrochemical research, where the specific isobutyl substitution pattern is required in the target molecule.

Grignard Reagent Formation and Subsequent Borylation to Arylboronic Acids

Generate the corresponding Grignard reagent from 1-bromo-4-isobutylbenzene for subsequent reaction with trimethyl borate, yielding 4-isobutylphenylboronic acid after acid hydrolysis [3]. This boronic acid is a valuable partner in Suzuki couplings for introducing the 4-isobutylphenyl motif into more complex molecular frameworks, expanding the synthetic utility of the original aryl bromide.

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